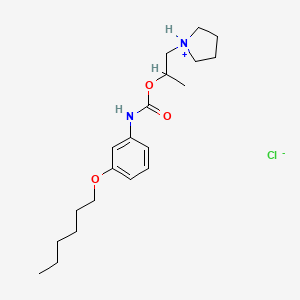
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopenten-4-olate core with hydroxy-julolidinyl substituents, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate typically involves multi-step organic reactions. The process begins with the preparation of julolidin derivatives, followed by their functionalization to introduce hydroxy groups. The cyclopenten-4-olate core is then constructed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
化学反应分析
Types of Reactions
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxidation state of the cyclopenten-4-olate core.
Substitution: Functional groups on the julolidin moieties can be substituted with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.
作用机制
The mechanism of action of 3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate involves its interaction with molecular targets and pathways. The hydroxy groups and the cyclopenten-4-olate core play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxy-julolidin-4-yl)-3-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-2-oxo-cyclobuten-4-olate
- 2-(2-Hydroxy-julolidin-4-yl)-4-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,3-dioxo-cyclopenten-5-olate
Uniqueness
3-(2-Hydroxy-julolidin-4-yl)-5-(1,4-dihydro-2-hydroxy-julolidin-4-ylidene-onium)-1,2-dioxo-cyclopenten-4-olate stands out due to its specific structural arrangement and the presence of multiple reactive sites. This uniqueness allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C29H28N2O5 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
(5Z)-2-(7-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-4,9(13),10-trien-4-yl)-5-(7-hydroxy-1-azoniatricyclo[7.3.1.05,13]trideca-1,9(13),11-trien-4-ylidene)-3,4-dioxocyclopenten-1-olate |
InChI |
InChI=1S/C29H28N2O5/c32-17-11-15-3-1-7-30-9-5-19(21(13-17)25(15)30)23-27(34)24(29(36)28(23)35)20-6-10-31-8-2-4-16-12-18(33)14-22(20)26(16)31/h1-3,8,10,17-18,22,32-33H,4-7,9,11-14H2/b24-20- |
InChI 键 |
BHXRCBYOJFOVOS-GFMRDNFCSA-N |
手性 SMILES |
C1CN2CC=CC3=C2C(=C1C4=C(/C(=C/5\CC=[N+]6C=CCC7=C6C5CC(C7)O)/C(=O)C4=O)[O-])CC(C3)O |
规范 SMILES |
C1CN2CC=CC3=C2C(=C1C4=C(C(=C5CC=[N+]6C=CCC7=C6C5CC(C7)O)C(=O)C4=O)[O-])CC(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


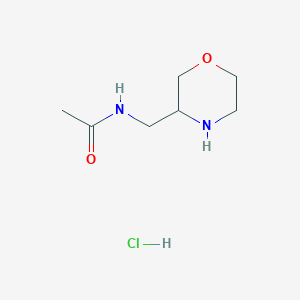

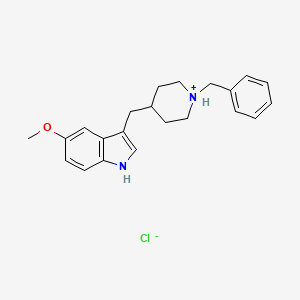
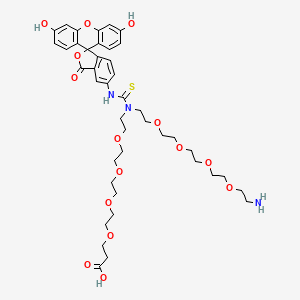
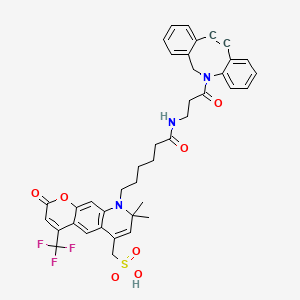
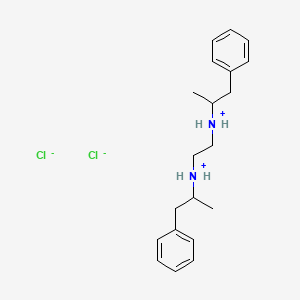

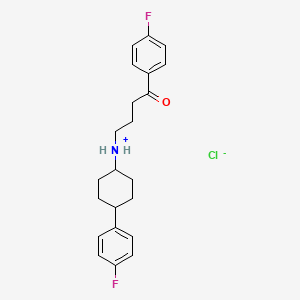
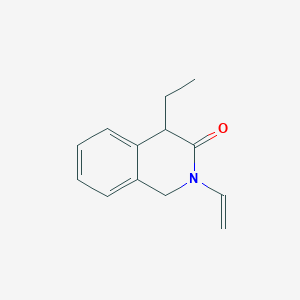
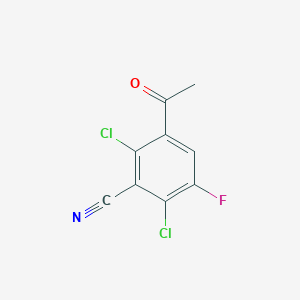
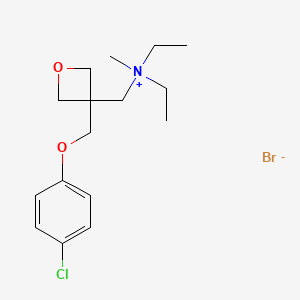
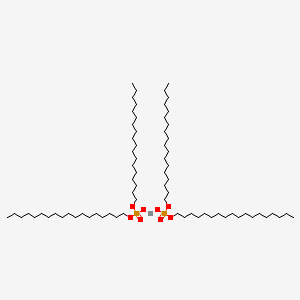
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)
